2-Bromo-3-chloro-5-fluorobenzonitrile
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Overview
Description
2-Bromo-3-chloro-5-fluorobenzonitrile is an organic compound with the molecular formula C7H2BrClFN It is a derivative of benzonitrile, characterized by the presence of bromine, chlorine, and fluorine atoms at the 2, 3, and 5 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Bromo-3-chloro-5-fluorobenzonitrile can be synthesized through a multi-step process involving the halogenation of benzonitrile derivatives. One common method involves the bromination of 3-chloro-5-fluorobenzonitrile using bromine or a brominating agent such as 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) under controlled conditions . The reaction typically requires a solvent like acetonitrile and is carried out at room temperature.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation reactions using automated reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-3-chloro-5-fluorobenzonitrile undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: The fluorine atom can be replaced by nucleophiles such as amines or thiols under basic conditions.
Palladium-Catalyzed Coupling Reactions: The bromine atom can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: Sodium hydroxide or potassium carbonate in a polar aprotic solvent like dimethyl sulfoxide.
Palladium-Catalyzed Coupling: Palladium acetate, triphenylphosphine, and a base such as potassium carbonate in a solvent like toluene.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Amines: Resulting from the reduction of the nitrile group.
Scientific Research Applications
2-Bromo-3-chloro-5-fluorobenzonitrile has diverse applications in scientific research:
Biology: Employed in the development of bioactive compounds for studying biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 2-Bromo-3-chloro-5-fluorobenzonitrile depends on its specific application. In medicinal chemistry, it may act by interacting with molecular targets such as enzymes or receptors, modulating their activity. For example, derivatives of this compound can inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
- 2-Bromo-5-fluorobenzonitrile
- 3-Chloro-5-fluorobenzonitrile
- 2-Bromo-3-fluorobenzonitrile
Comparison: 2-Bromo-3-chloro-5-fluorobenzonitrile is unique due to the presence of three different halogen atoms, which confer distinct reactivity patterns.
Biological Activity
2-Bromo-3-chloro-5-fluorobenzonitrile is a halogenated aromatic compound that has garnered attention in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₇H₃BrClF, and it possesses a molecular weight of approximately 221.45 g/mol. The presence of bromine, chlorine, and fluorine atoms contributes to its chemical reactivity and biological activity. The compound appears as a white to light yellow solid with notable melting point characteristics.
The biological activity of this compound primarily stems from its ability to interact with various biological macromolecules, including enzymes and receptors. The halogen substituents can enhance the compound's binding affinity, allowing it to modulate biological pathways effectively.
Key Mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Receptor Modulation : It may act as an antagonist or agonist at certain receptor sites, influencing physiological responses.
Inhibition of Cellulose Synthesis
Research indicates that this compound inhibits cellulose synthesis by interfering with the enzymes responsible for polymerizing glucose into cellulose. This inhibition disrupts normal cell wall integrity in plant cells, leading to altered growth patterns and cellular metabolism .
Antimicrobial Activity
Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains, including Escherichia coli and Staphylococcus aureus. Its structural characteristics may enhance its binding affinity to bacterial targets, making it a candidate for further pharmacological studies .
Study on Anticancer Properties
A study investigated the anticancer potential of this compound derivatives against leukemia cell lines. The results indicated significant growth inhibition in treated cells compared to controls, suggesting that modifications in the chemical structure can lead to enhanced anticancer activity .
Molecular Docking Studies
Molecular docking simulations have been employed to predict how this compound interacts with specific enzymes. These studies indicated a high binding affinity for certain targets involved in cancer pathways, supporting its potential as a therapeutic agent .
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with similar compounds is useful:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
2-Chloro-5-fluorobenzonitrile | Lacks bromine atom | Primarily used for different reactivity |
3-Bromo-5-fluorobenzonitrile | Similar halogen substitutions | Different biological activity profile |
2-Bromo-4-chlorobenzonitrile | Contains chlorine instead of fluorine | Varies in pharmacokinetic properties |
The specific combination of bromine, chlorine, and fluorine in this compound enhances its reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
2-bromo-3-chloro-5-fluorobenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrClFN/c8-7-4(3-11)1-5(10)2-6(7)9/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCZUSJNVWABFOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C#N)Br)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrClFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.45 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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